

# Pioneering Synthesis: A Technical Retrospective on the 1929 Discovery of Oxygen Difluoride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Oxygen difluoride*

Cat. No.: *B1218731*

[Get Quote](#)

A seminal achievement in inorganic chemistry, the first synthesis of **oxygen difluoride** (OF<sub>2</sub>) was reported in 1929 by French chemists Paul Lebeau and Augustin Damiens. Their work, meticulously detailed in a publication in the French Academy of Sciences' journal, *Comptes rendus hebdomadaires des séances de l'Académie des sciences*, described a novel method involving the electrolysis of molten fluorides. This technical guide revisits their groundbreaking discovery, providing a detailed account of the experimental protocol and the quantitative data reported.

## Introduction

Prior to 1929, the existence of a compound containing only oxygen and fluorine was a matter of scientific conjecture. The extreme reactivity of fluorine presented significant challenges to its study and the synthesis of its compounds. Lebeau and Damiens' successful isolation and characterization of **oxygen difluoride** marked a significant milestone, opening a new chapter in the chemistry of highly reactive elements. Their method of choice, electrolysis of a molten salt bath, remains a fundamental technique in the production of highly reactive elements and compounds.

## Experimental Protocols

The synthesis of **oxygen difluoride** was achieved through the electrolysis of molten, anhydrous potassium fluoride (KF) and hydrofluoric acid (HF), with a small, crucial addition of water. The presence of water was discovered to be essential for the formation of OF<sub>2</sub> at the anode.

## Apparatus

The electrolytic cell, as described by Lebeau and Damiens, was a U-shaped vessel constructed of copper, a material found to be resistant to the corrosive molten fluoride mixture under the experimental conditions. The electrodes were composed of nickel. The cell was heated to maintain the electrolyte in a molten state. A crucial part of the setup was a gas collection and purification train to safely handle and isolate the gaseous products.

## Electrolyte Preparation

The electrolyte was a mixture of anhydrous potassium fluoride and hydrofluoric acid. The addition of a small quantity of water to this mixture was a key discovery. While the exact proportions of KF and HF were not specified in detail in the initial report, the mixture was heated to a molten state to ensure ionic conductivity.

## Electrolysis Procedure

The electrolysis was conducted by passing a direct electric current through the molten electrolyte. The specific parameters of the electrolysis were critical to the successful synthesis of **oxygen difluoride**.

Reaction at the Electrodes:

- **Anode (Positive Electrode):** At the nickel anode, the fluoride ions ( $\text{F}^-$ ) and the hydroxide ions ( $\text{OH}^-$ ) from the added water were discharged. The presence of hydroxide ions is what led to the formation of **oxygen difluoride**, preventing the sole evolution of elemental fluorine. The proposed reaction at the anode is:  $2\text{F}^- + 2\text{OH}^- \rightarrow \text{OF}_2 + \text{H}_2\text{O} + 4\text{e}^-$
- **Cathode (Negative Electrode):** At the copper cathode, hydrogen ions ( $\text{H}^+$ ) from the hydrofluoric acid were reduced, leading to the evolution of hydrogen gas.  $2\text{H}^+ + 2\text{e}^- \rightarrow \text{H}_2$

## Product Collection and Purification

The gaseous mixture evolved at the anode, containing **oxygen difluoride**, unreacted fluorine, and oxygen, was passed through a series of purification steps. This involved cooling the gas stream to condense and remove less volatile impurities. The final product, **oxygen difluoride**, was isolated as a colorless gas.

## Quantitative Data

The 1929 publication by Lebeau and Damiens provided the following key quantitative data regarding their synthesis and the properties of the newly discovered compound.

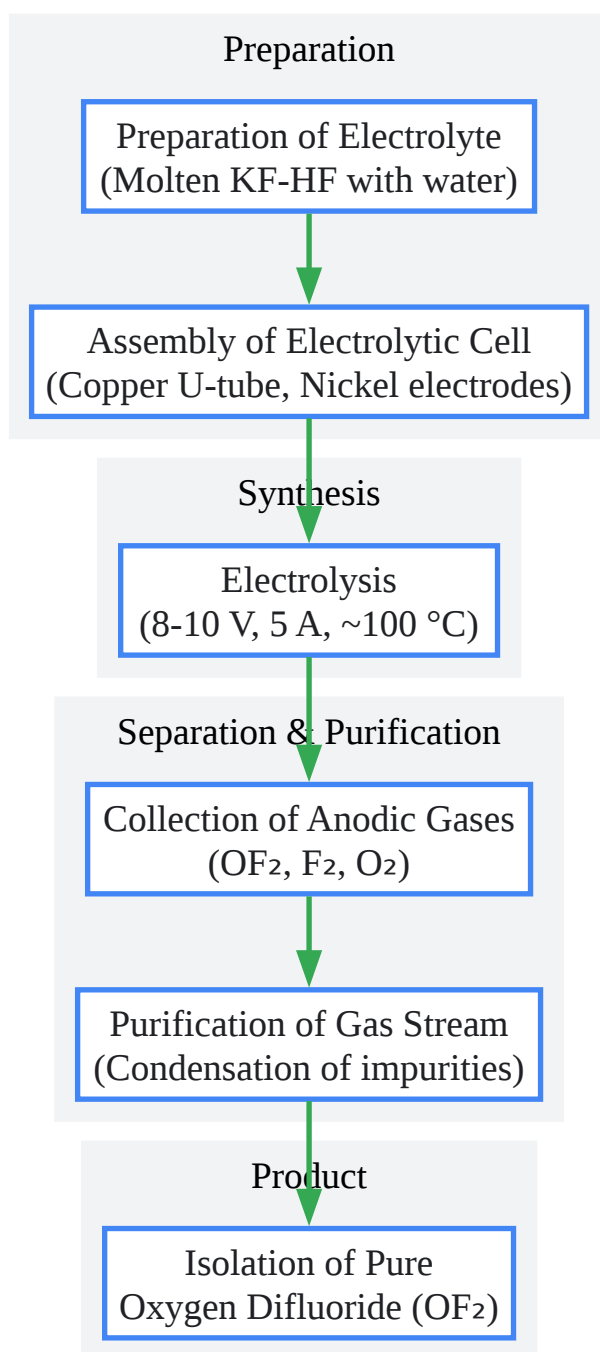
Parameter	Value
Electrolysis Voltage	8 - 10 Volts
Electrolysis Current	5 Amperes
Electrolyte Temperature	Approximately 100 °C
Yield of Oxygen Difluoride	Not explicitly stated, but sufficient for characterization

Physical Properties of **Oxygen Difluoride** (as reported in 1929):

Property	Value
Appearance	Colorless gas
Odor	Peculiar and irritating
Boiling Point	-144.8 °C
Melting Point	-223.8 °C

## Experimental Workflow

The logical flow of the first synthesis of **oxygen difluoride** can be visualized as follows:



[Click to download full resolution via product page](#)

#### First Synthesis of **Oxygen Difluoride** Workflow

## Conclusion

The 1929 discovery and synthesis of **oxygen difluoride** by Lebeau and Damiens was a landmark achievement in inorganic chemistry.[1][2] Their meticulous experimental work,

employing the electrolysis of a molten fluoride salt, not only led to the isolation of a novel compound but also demonstrated a viable method for handling and reacting highly reactive elements. The data and protocols they established laid the foundation for future research into the chemistry of oxygen fluorides and other highly reactive species, and their work continues to be a cornerstone of inorganic synthesis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Oxygen difluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pioneering Synthesis: A Technical Retrospective on the 1929 Discovery of Oxygen Difluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218731#discovery-and-first-synthesis-of-oxygen-difluoride-in-1929]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)